molecular formula C23H20N2O5S B2362895 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941882-38-8

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2362895
CAS No.: 941882-38-8
M. Wt: 436.48
InChI Key: ZHEBZKRYSKXMPR-UHFFFAOYSA-N
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Description

“N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole compound . Benzodioxole compounds have been evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide-containing compounds like the one have shown anticancer activity .


Synthesis Analysis

The synthesis of similar compounds involves dissolving 3,4-(Methylenedioxy)benzoic acid in dichloromethane. To this mixture, DMAP and EDC are added and the mixture is allowed to stir under nitrogen gas at room temperature for 1 hour .


Molecular Structure Analysis

The molecular structure of similar compounds can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of similar compounds is around 166.1308 .


Chemical Reactions Analysis

Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Carboxamide-containing compounds have shown anticancer activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 166.1308 . They are soluble in non-polar organic solvents and insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound with potential applications in various fields of scientific research. One of the foundational aspects of its utility is in the realm of chemical synthesis and the exploration of its properties as a precursor or intermediate in the formulation of more complex chemical entities. For example, compounds related to tetrahydroquinoline have been synthesized through processes such as the Pummerer-type cyclization, which highlights the significance of such structures in facilitating the creation of pharmacologically relevant molecules (Saitoh et al., 2001).

Pharmacological Potential

The pharmacological landscape is another domain where this compound and its derivatives manifest their utility. Compounds with the tetrahydroquinoline backbone have been explored for their anticancer properties, demonstrating potent cytotoxic activity against various human cancer cell lines. These investigations reveal the compound's potential as a cornerstone in the development of new anticancer agents, further underscored by their ability to induce apoptosis and arrest the cell cycle in cancer cells, offering a promising avenue for therapeutic intervention (Ravichandiran et al., 2019).

Anti-Inflammatory and HDAC Inhibition

Further research into derivatives of this compound has uncovered their potential as histone deacetylase (HDAC) inhibitors. These compounds have exhibited marked anti-HDAC activity and antiproliferative effects on prostate cancer cells, showcasing their potential in cancer therapy through epigenetic modulation (Liu et al., 2015). Additionally, the exploration of these compounds in anti-inflammatory contexts, particularly in models of pulmonary inflammation, has indicated their efficacy, further broadening the therapeutic spectrum of these molecules.

Mechanism of Action

Carboxamide-containing compounds have shown anticancer activity. They have been found to reduce Hep3B secretions of α-fetoprotein (α-FP) and have potent anticancer activity against Hep3B cancer cell line . In cell cycle analysis, these compounds have been found to induce arrest in the G2-M phase .

Future Directions

The development and discovery of novel anticancer medications remain extremely important due to various factors . Benzodioxole compounds, including “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide”, may represent a promising direction for future research in this area .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c26-23(17-8-11-21-22(14-17)30-15-29-21)24-18-9-10-20-16(13-18)5-4-12-25(20)31(27,28)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEBZKRYSKXMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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